molecular formula C13H17NO4S B12087973 N,N-Diglycidyl-p-toluenesulfonamide CAS No. 63040-98-2

N,N-Diglycidyl-p-toluenesulfonamide

Cat. No.: B12087973
CAS No.: 63040-98-2
M. Wt: 283.35 g/mol
InChI Key: PWGSBVADFLUHSX-UHFFFAOYSA-N
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Description

N,N-Diglycidyl-p-toluenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two glycidyl groups attached to the nitrogen atoms of the p-toluenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diglycidyl-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N,N-Diglycidyl-p-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-Diglycidyl-p-toluenesulfonamide involves the reactivity of its glycidyl groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Uniqueness: N,N-Diglycidyl-p-toluenesulfonamide is unique due to the presence of glycidyl groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring cross-linking and modification of molecules, setting it apart from other similar compounds .

Properties

CAS No.

63040-98-2

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

4-methyl-N,N-bis(oxiran-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H17NO4S/c1-10-2-4-13(5-3-10)19(15,16)14(6-11-8-17-11)7-12-9-18-12/h2-5,11-12H,6-9H2,1H3

InChI Key

PWGSBVADFLUHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)CC3CO3

Origin of Product

United States

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